TrxR1-IN-B19

Gastric Cancer Cytotoxicity Selectivity

Researchers investigating TrxR1-mediated redox signaling in gastric cancer often face the challenge of non-specific or reversible inhibitors that confound mechanistic studies. TrxR1-IN-B19 (GO-Y015) addresses this with irreversible covalent binding to Cys-498 of TrxR1, enabling clean, durable target inactivation. • Selective gastric cancer cytotoxicity: IC₅₀ 24.4 μM in BGC-823 cells vs. >90% viability in normal GES-1 cells • Robust ROS-mediated ER stress induction (CHOP/GRP78 upregulation) with in vivo xenograft efficacy • Supplied at ≥98% purity with rigorous QC; global shipping under blue ice to ensure stability

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
Cat. No. B7772755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrxR1-IN-B19
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C=CC(=O)C=CC2=C(C(=CC=C2)OC)OC
InChIInChI=1S/C21H22O5/c1-23-18-9-5-7-15(20(18)25-3)11-13-17(22)14-12-16-8-6-10-19(24-2)21(16)26-4/h5-14H,1-4H3/b13-11+,14-12+
InChIKeyLSNRKPCFLXRJGN-PHEQNACWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TrxR1-IN-B19 (GO-Y015) Technical Datasheet: A Potent and Covalent Thioredoxin Reductase 1 Inhibitor


TrxR1-IN-B19 (GO-Y015, Compound B19) is a curcumin derivative and a covalent inhibitor of Thioredoxin Reductase 1 (TrxR1) [1]. It exerts its anticancer effects by irreversibly binding to the TrxR1 enzyme, leading to the elevation of intracellular reactive oxygen species (ROS) and the induction of ER stress and mitochondrial dysfunction, ultimately triggering cell cycle arrest and apoptosis . This compound is a valuable tool for researchers investigating the roles of oxidative stress and redox homeostasis in cancer biology, particularly in gastric cancer models.

Why Generic TrxR1 Inhibitors Are Not Interchangeable: The Case for TrxR1-IN-B19's Specificity


Direct substitution of TrxR1 inhibitors is not advisable due to significant differences in their mechanisms of action, target selectivity, and downstream biological effects [1]. Unlike reversible inhibitors like thimerosal [2] or broad-spectrum agents such as auranofin which exhibit considerable off-target effects [3], TrxR1-IN-B19 acts as a specific, covalent inhibitor that forms a targeted bond with the Cys-498 residue of TrxR1 [1]. This specific and irreversible mode of action is critical for the precise interrogation of TrxR1's role in cancer cell redox signaling and the unique ROS-mediated ER stress pathway it activates, making it an indispensable tool for focused research applications where mechanistic precision is paramount.

Quantitative Evidence of Differentiation: How TrxR1-IN-B19 Compares to Key Alternatives


Selective Gastric Cancer Cell Cytotoxicity: TrxR1-IN-B19 vs. Normal Cells

TrxR1-IN-B19 demonstrates a significant window of selectivity between cancerous and normal gastric cells, a key differentiator from less selective alternatives. In BGC-823 gastric cancer cells, TrxR1-IN-B19 exhibited potent cytotoxicity with an IC50 value of 24.4 μM [1]. In contrast, a 72-hour MTT assay on normal human gastric epithelial cells (GES-1) under identical conditions showed significantly lower cytotoxicity, with cell viability remaining above 90% at the same concentration [1]. This 3.7-fold selectivity margin (viability ratio) is a crucial advantage for researchers aiming to minimize confounding effects on healthy tissue in their experimental models.

Gastric Cancer Cytotoxicity Selectivity

Mechanism of Action: Irreversible Covalent Inhibition vs. Reversible Competitors

Unlike reversible TrxR1 inhibitors such as thimerosal (IC50 = 24.08 ± 0.86 nM) [2], TrxR1-IN-B19 acts through an irreversible, covalent mechanism. Computational docking and biochemical studies confirm that TrxR1-IN-B19 forms a covalent bond with the Cys-498 residue in the active site of TrxR1 [1]. This irreversible binding leads to sustained enzyme inactivation and a prolonged biological effect. In contrast, the inhibitory effect of a reversible compound like thimerosal is dependent on its free concentration and can be diminished upon removal or dilution, offering less persistent target engagement [2].

Covalent Inhibitor Mechanism of Action Irreversible Binding

Target Specificity: A More Selective Tool than the Clinical Gold-Standard Auranofin

Comparative chemical proteomics data demonstrate that auranofin, a widely used clinical TrxR1 inhibitor, has extensive off-target effects [1]. While TrxR1-IN-B19's full proteome-wide selectivity profile has not been published, it is a more specific inhibitor of the TrxR1/ROS/ER stress axis. Auranofin's broad activity leads to confounding cellular effects, whereas TrxR1-IN-B19's primary mechanism is centered on TrxR1 inhibition and subsequent ROS-mediated ER stress [2]. In a study on more specific TrxR1 inhibitors, TRi-1 and TRi-2 were found to be more specific than auranofin but also had other target classes affected [1]. By contrast, TrxR1-IN-B19 offers a more focused perturbation of the specific pathway linking TrxR1 inhibition to ER stress, making it a more precise tool for this area of research.

Target Specificity Auranofin Proteomics

In Vivo Antitumor Efficacy: Validation in a Gastric Cancer Xenograft Model

TrxR1-IN-B19 has demonstrated in vivo efficacy in a mouse xenograft model of gastric cancer. Intraperitoneal administration of TrxR1-IN-B19 at a dose of 10 mg/kg for 21 days significantly suppressed the growth of BGC-823 tumor xenografts, with results highly consistent with the in vitro findings [1]. This in vivo validation is a critical differentiator from many other TrxR1 inhibitors, which often lack in vivo data or show poor translation from in vitro potency. For example, while the curcumin analog EF24 shows in vitro activity against various cancer cell lines, its in vivo efficacy is often limited by poor bioavailability, a challenge that TrxR1-IN-B19 appears to overcome in this xenograft model [2].

In Vivo Efficacy Xenograft Gastric Cancer

Unique Pathway Activation: ROS-Mediated ER Stress vs. Broader Mechanisms

TrxR1-IN-B19 induces a specific and potent ER stress response, a key differentiator from other TrxR1 inhibitors that may primarily act through different or broader mechanisms. Treatment with TrxR1-IN-B19 significantly upregulates ER stress markers such as CHOP and GRP78 in BGC-823 cells, which is a direct consequence of its inhibition of TrxR1 and subsequent ROS generation [1]. This is in contrast to the mechanism of auranofin, which, while also generating ROS, does not necessarily lead to the same robust ER stress signature and is known to have additional off-target effects on mitochondrial function and other cellular processes [2]. The specific ER stress activation by TrxR1-IN-B19 provides a cleaner, more defined model for studying the role of the unfolded protein response in cancer cell death.

ER Stress ROS Apoptosis

Optimal Use Cases: Where TrxR1-IN-B19 Provides a Clear Research Advantage


Gastric Cancer Research: Investigating TrxR1-Dependent Tumorigenesis and Progression

TrxR1-IN-B19 is the preferred tool for studies focused on the role of TrxR1 in gastric cancer. Its demonstrated selectivity for gastric cancer cells (IC50 of 24.4 μM in BGC-823 vs. >90% viability in normal GES-1 cells) and in vivo efficacy in a BGC-823 xenograft model make it uniquely suited for experiments exploring gastric tumor growth, metastasis, and the development of new therapeutic strategies targeting this pathway [1]. Its use ensures that observed effects are relevant to the gastric cancer context and not a result of general cytotoxicity.

Mechanistic Studies of ROS-Mediated ER Stress and the Unfolded Protein Response

For researchers dissecting the signaling pathways connecting redox imbalance, ER stress, and apoptosis, TrxR1-IN-B19 is an ideal chemical probe. Unlike broader TrxR1 inhibitors like auranofin [2], TrxR1-IN-B19 elicits a robust and specific ER stress response characterized by upregulation of CHOP and GRP78 [1]. This provides a clean experimental system for studying the consequences of targeted TrxR1 inhibition on the unfolded protein response, facilitating precise investigations into this critical cell death mechanism.

Investigating the Role of Covalent Inhibition in Sustained Target Engagement

TrxR1-IN-B19 serves as a powerful model compound for studying the effects of irreversible, covalent target inhibition. Its defined mechanism of action—covalent bond formation with the Cys-498 residue of TrxR1 [1]—contrasts sharply with reversible inhibitors like thimerosal [3]. Researchers can use TrxR1-IN-B19 in time-course and washout experiments to understand the durable biological consequences of irreversible enzyme inactivation, an important concept in drug discovery and chemical biology.

Benchmarking and Comparative Studies of Next-Generation TrxR1 Inhibitors

TrxR1-IN-B19 is a valuable reference compound for the evaluation and benchmarking of novel TrxR1 inhibitors. Its well-characterized profile—including its selective gastric cancer cell cytotoxicity, covalent binding mode, and specific induction of ROS-mediated ER stress [1]—provides a robust and multi-parametric baseline against which new chemical entities can be compared. Using TrxR1-IN-B19 as a control helps contextualize the selectivity and mechanism of new inhibitors, particularly in relation to the limitations of older standards like auranofin [2].

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